Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methoxy-substituted aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate
- Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate
- Methyl 3-(2,5-dimethoxyphenyl)-2-oxobutanoate
Uniqueness
Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers and analogs.
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3/h4-6H,7H2,1-3H3 |
InChI Key |
ADTCMUUQBRPCJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)C(=O)OC |
Origin of Product |
United States |
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